molecular formula C17H16N2O2 B14157827 (Z)-3-(hydroxyimino)-7-methyl-1-phenethylindolin-2-one CAS No. 867136-31-0

(Z)-3-(hydroxyimino)-7-methyl-1-phenethylindolin-2-one

Cat. No.: B14157827
CAS No.: 867136-31-0
M. Wt: 280.32 g/mol
InChI Key: KKZXZMUPQPTDOO-UHFFFAOYSA-N
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Description

(Z)-3-(hydroxyimino)-7-methyl-1-phenethylindolin-2-one is a complex organic compound with a unique structure that includes a hydroxyimino group, a methyl group, and a phenethyl group attached to an indolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(hydroxyimino)-7-methyl-1-phenethylindolin-2-one typically involves the reaction of 7-methyl-1-phenethylindolin-2-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the hydroxyimino compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(hydroxyimino)-7-methyl-1-phenethylindolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro compound.

    Reduction: The hydroxyimino group can be reduced to form an amine.

    Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indolinone derivatives depending on the reagents used.

Scientific Research Applications

(Z)-3-(hydroxyimino)-7-methyl-1-phenethylindolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(hydroxyimino)-7-methyl-1-phenethylindolin-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(hydroxyimino)-7-methylindolin-2-one: Lacks the phenethyl group.

    (Z)-3-(hydroxyimino)-1-phenethylindolin-2-one: Lacks the methyl group.

    (Z)-3-(hydroxyimino)-7-methyl-1-phenethylindole: Lacks the carbonyl group.

Uniqueness

(Z)-3-(hydroxyimino)-7-methyl-1-phenethylindolin-2-one is unique due to the presence of all three functional groups (hydroxyimino, methyl, and phenethyl) attached to the indolinone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

867136-31-0

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

7-methyl-3-nitroso-1-(2-phenylethyl)indol-2-ol

InChI

InChI=1S/C17H16N2O2/c1-12-6-5-9-14-15(18-21)17(20)19(16(12)14)11-10-13-7-3-2-4-8-13/h2-9,20H,10-11H2,1H3

InChI Key

KKZXZMUPQPTDOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2CCC3=CC=CC=C3)O)N=O

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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